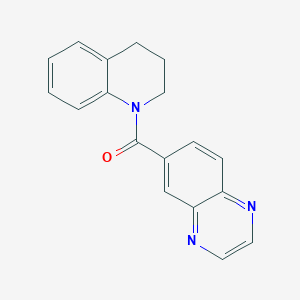

Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

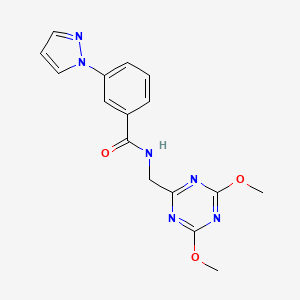

“Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone” is a chemical compound with the molecular formula C18H15N3O . It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds . Quinoxaline derivatives have been associated with various biological activities and have been used in the treatment of various diseases .

Molecular Structure Analysis

The molecular structure of “Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone” is based on the quinoxaline scaffold, which is a bicyclic compound consisting of fused benzene and pyrazine rings . The nitrogen atom of the quinolin-6-yl moiety forms a hydrogen bond with the backbone amide NH of His283 in the hinge region of the kinase .Scientific Research Applications

a. Anticancer Agents:

- Research suggests that derivatives of this compound possess antiproliferative activity against cancer cells. Their ability to inhibit specific enzymes or pathways makes them potential candidates for cancer therapy .

- The ketone moiety in the structure contributes to anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them relevant for treating inflammatory diseases .

- Quinoxalin-6-yl ketones have demonstrated antimicrobial activity against bacteria, fungi, and parasites. Researchers are exploring their potential as novel antibiotics .

Pharmaceutical Applications

The compound’s versatility extends to pharmaceutical research:

a. Drug Design:- Scientists use “Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone” as a scaffold for designing new drugs. By modifying its substituents, they create analogs with improved pharmacokinetic properties .

- Some derivatives exhibit neuroprotective effects, making them relevant for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Agricultural Chemistry

In agriculture, these compounds find applications:

a. Pesticides:- Researchers explore their potential as eco-friendly pesticides. Their selective action against pests and minimal impact on non-target organisms make them attractive alternatives .

- Some derivatives act as plant growth regulators, influencing seed germination, root development, and flowering .

Material Science

The compound’s unique structure also has implications in material science:

a. Organic Semiconductors:- Quinoxalin-6-yl ketones can serve as building blocks for organic semiconductors. Their π-conjugated systems make them useful in electronic devices .

Conclusion

“Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone” holds immense potential across various scientific domains. Its applications span from medicine to agriculture, offering exciting avenues for further research and development.

Kiran, Payal Rani, Sandhya Chahal, Jayant Sindhu, Sudhir Kumar, Rajender S. Varma, and Rajvir Singh. “Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: recent advances and sanguine future.” New Journal of Chemistry 45, no. 40 (2021): 17049-17067. Link “Recent advances in the direct functionalization of quinoxalin-2(1H)-ones via C–H bond activation.” Organic & Biomolecular Chemistry 17, no. 24 (2019): 5900-5915. Link

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Therefore, the study and development of quinoxaline derivatives, including “Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone”, may have significant implications for future medicinal chemistry.

properties

IUPAC Name |

3,4-dihydro-2H-quinolin-1-yl(quinoxalin-6-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O/c22-18(14-7-8-15-16(12-14)20-10-9-19-15)21-11-3-5-13-4-1-2-6-17(13)21/h1-2,4,6-10,12H,3,5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUWQJNIYZWWSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxalin-6-yl 1,2,3,4-tetrahydroquinolyl ketone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2367884.png)

![N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2367886.png)

![N-(2-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2367888.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2367901.png)

![N-(3-cyanophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/no-structure.png)

![(2,6-Dichloropyridin-3-yl)-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2367906.png)

![2-acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide](/img/structure/B2367907.png)